molecular formula C21H20O2 B6014563 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione CAS No. 5310-37-2

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B6014563
CAS No.: 5310-37-2
M. Wt: 304.4 g/mol
InChI Key: WQNLFPUXNSVURI-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione (CAS 54689-90-6) is a specialized chemical building block belonging to the class of indane-1,3-dione derivatives. This scaffold is recognized as a versatile and privileged structure in chemical research, finding applications across a diverse range of fields from materials science to medicinal chemistry . The compound features an active methylene group, making it an excellent electron acceptor for use in Knoevenagel reactions to design more complex molecular architectures . Structures based on the indane-1,3-dione core are extensively utilized in the development of advanced materials, including organic dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . The pentamethylbenzylidene substituent in this particular derivative can influence its electronic properties and crystallinity, making it a compound of interest for researchers designing novel organic electronic components and sensing platforms. Furthermore, analogous indandione structures have documented biological activities, underpinning their investigation in various bioactive molecule designs . This product is intended for research purposes as a chemical intermediate or investigative reagent. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2,3,4,5,6-pentamethylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-11-12(2)14(4)18(15(5)13(11)3)10-19-20(22)16-8-6-7-9-17(16)21(19)23/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNLFPUXNSVURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362444
Record name 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-37-2
Record name 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The primary route for synthesizing 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is the Knoevenagel condensation, which couples pentamethylbenzaldehyde with indene-1,3-dione. This reaction proceeds via a nucleophilic attack of the active methylene group in indene-1,3-dione on the carbonyl carbon of the aldehyde, followed by dehydration to form the benzylidene linkage.

The general reaction scheme is as follows:

Indene-1,3-dione+PentamethylbenzaldehydeCatalystThis compound+H2O\text{Indene-1,3-dione} + \text{Pentamethylbenzaldehyde} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{H}_2\text{O}

Key advantages of this method include its simplicity and high atom economy. However, regioselectivity and byproduct formation require careful control of reaction conditions.

Catalyst Systems

Catalysts play a critical role in accelerating the condensation and improving yields. Commonly employed systems include:

Catalyst ClassExamplesSolvent SystemReaction TimeYield (Estimated)
Brønsted Acids Methanesulfonic acid, H2SO4Dichloromethane6–12 hours60–75%
Lewis Acids AlCl3, SnCl41,2-Dichloroethane4–8 hours70–85%
Heterogeneous Montmorillonite KSF clayToluene8–16 hours50–65%

Phosphorus pentoxide (P2O5) and chlorosulfonic acid have also demonstrated efficacy, particularly in reducing side reactions such as dimerization of the aldehyde. For instance, a protocol using P2O5 in methanesulfonic acid achieved a 78% isolated yield of a structurally analogous indene-dione derivative.

Alternative Synthetic Routes

Friedel-Crafts Acylation

An alternative approach involves Friedel-Crafts acylation, where pentamethylbenzoyl chloride reacts with malonyl dichloride in the presence of a Lewis acid catalyst (e.g., AlCl3). This method, adapted from procedures for substituted indane-1,3-diones, proceeds as:

Pentamethylbenzoyl chloride+Malonyl dichlorideAlCl3IntermediateHClTarget Compound\text{Pentamethylbenzoyl chloride} + \text{Malonyl dichloride} \xrightarrow{\text{AlCl}_3} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Target Compound}

This route is less common due to the complexity of handling acyl chlorides but offers a pathway to derivatives with electron-donating substituents.

Oxidation of Indane Derivatives

Oxidation of 2-(2,3,4,5,6-pentamethylbenzyl)-indane-1,3-dione using agents like pyridinium dichromate (PCC) or Jones’ reagent provides an indirect route. While this method is limited by the availability of the precursor, it has been successfully applied to synthesize halogenated indene-diones.

Optimization of Reaction Conditions

Solvent Selection

Solvents significantly influence reaction kinetics and product purity:

  • Polar aprotic solvents (e.g., dichloromethane) enhance electrophilicity of the aldehyde.

  • Acidic solvents (e.g., methanesulfonic acid) act as both solvent and catalyst, simplifying purification.

  • Toluene is preferred for high-temperature reactions to avoid side reactions.

Temperature and Time

Optimal temperatures range from 80°C to 120°C, with shorter reaction times (4–6 hours) achievable using microwave-assisted synthesis. Prolonged heating (>12 hours) risks decomposition of the pentamethylbenzylidene moiety.

Characterization and Purification Techniques

The product is typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Characterization relies on:

  • 1H NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.4 ppm).

  • IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching).

Challenges and Limitations

  • Steric Hindrance : The pentamethyl group on the benzaldehyde slows reaction rates, necessitating excess reagent or higher temperatures.

  • Byproduct Formation : Dimerization of indene-1,3-dione or over-oxidation may occur, requiring precise stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or indene-dione moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amine or thiol-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

The compound and its derivatives have been studied for their potential biological activities. Notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of indene diones exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation, which is crucial in treating various chronic diseases .
  • Tyrosinase Inhibition : The compound has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production, which could be beneficial for skin-related treatments.

Organic Synthesis

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of complex organic molecules through various reactions such as condensation and cyclization .
  • Intermediate in Dyes Production : The compound's chromophoric properties make it suitable for synthesizing dyes used in textiles and other materials .

Material Science

The unique properties of this compound allow for its application in material science:

  • Photopolymerization : It can act as a photoinitiator in polymerization processes used to create advanced materials with specific optical properties .
  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study 1: Antimicrobial Applications

A study published in Molecules demonstrated the effectiveness of indene dione derivatives against various bacterial strains. The results indicated that modifications to the benzylidene moiety significantly enhanced antimicrobial activity.

Case Study 2: Synthesis of New Therapeutics

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the synthesis of new anti-inflammatory agents derived from this compound. The study reported promising results in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzylidene-indenedione scaffold is highly tunable, with substituents significantly altering physical, electronic, and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
2-(4-Fluorobenzylidene)-1H-indene-1,3(2H)-dione 4-Fluoro C₁₆H₉FO₂ 264.25 Electron-withdrawing group enhances volatility
2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione 4-Chloro C₁₆H₉ClO₂ 280.70 Larger halogen improves thermal stability
(Z)-2-((1H-Indol-5-yl)methylene)-1H-indene-1,3(2H)-dione 1H-Indol-5-yl C₁₉H₁₁NO₂ 285.30 Heteroaromatic group enables biological activity
2-(4-(Diphenylamino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione 4-(Diphenylamino) C₃₂H₂₁NO₂ 451.51 Extended conjugation for optoelectronic applications
Target Compound 2,3,4,5,6-Pentamethyl C₂₁H₁₈O₂ 302.37 High steric bulk and hydrophobicity

Key Observations :

  • Halogenated Derivatives (INB-F/INB-Cl): The 4-fluoro and 4-chloro analogs exhibit volatility and are used as solid additives in nonfullerene organic solar cells (OSCs). Their evaporation post-processing aids in forming optimal active-layer morphologies .
  • Biological Derivatives : Indole-substituted analogs demonstrate antioxidant and enzyme-inhibitory activities, with lipophilicity adhering to Lipinski’s "Rule of Five" for drug-likeness .
  • Extended Conjugation Systems: The diphenylamino-substituted derivative (C₃₂H₂₁NO₂) shows enhanced π-conjugation, making it suitable for optoelectronic applications .
Physical and Electronic Properties
  • Volatility and Thermal Stability : Halogenated derivatives (INB-F/INB-Cl) are volatile solids that sublimate at moderate temperatures (~80–120°C), critical for OSC processing . In contrast, the pentamethyl compound’s bulky substituents likely reduce volatility, favoring applications requiring thermal resilience.
  • This contrasts with indole-substituted analogs, which retain moderate solubility due to hydrogen-bonding capabilities .
  • Optoelectronic Behavior: The diphenylamino derivative’s extended conjugation results in redshifted absorption spectra, a trait absent in the pentamethyl compound due to its saturated methyl groups .

Biological Activity

The compound 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione , also known by its CAS number 54689-90-6 , is a derivative of indene and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O2C_{21}H_{20}O_{2}, with a molecular weight of 304.38 g/mol . The structure features a pentamethyl-substituted benzylidene moiety linked to an indene dione system, which is crucial for its biological activity.

Structural Formula

C21H20O2\text{C}_{21}\text{H}_{20}\text{O}_{2}

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study conducted on related indanone derivatives demonstrated their ability to scavenge free radicals effectively. The structure-activity relationship (SAR) analysis suggested that the presence of multiple hydroxyl groups enhances antioxidant activity.

Neuroprotective Effects

A notable area of investigation is the compound's neuroprotective effects. Studies have shown that certain indanones can inhibit the formation of amyloid fibrils associated with neurodegenerative disorders such as Alzheimer's disease. The inhibition of β-sheet formation was observed using techniques like circular dichroism (CD) and thioflavin T (ThT) fluorescence assays.

Case Study: Inhibition of Amyloid Fibril Formation

  • Model Used : AcPHF6 tau protein model
  • Methods : ThT fluorescence assays and CD spectroscopy
  • Findings : Indanone derivatives (including pentamethyl derivatives) showed significant inhibition of fibril formation compared to control compounds .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
NeuroprotectiveInhibition of amyloid fibril formation
AntitumorInduction of apoptosis

Future Directions

Given the promising biological activities associated with this compound and its derivatives, future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To elucidate the pathways involved in its antioxidant and neuroprotective effects.
  • Formulation Development : For potential applications in pharmaceuticals targeting neurodegenerative diseases and cancer.

Q & A

Q. What are the standard synthetic routes for 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 1H-indene-1,3(2H)-dione derivatives and substituted benzaldehydes. For example:
  • Base-Catalyzed Condensation : React equimolar phthalic anhydride derivatives with 2,3,4,5,6-pentamethylbenzaldehyde in ethanol or methanol under reflux, using sodium methoxide as a catalyst .
  • Solvent Optimization : Ethyl acetate or ethanol is preferred for solubility and reaction homogeneity. Elevated temperatures (70–80°C) improve reaction rates .
  • Yield Determinants : Excess aldehyde (1.2–1.5 eq.) drives the reaction to completion, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How can spectroscopic methods (NMR, IR, UV-Vis) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The benzylidene proton (CH=) appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from the pentamethylbenzyl group show peaks at δ 2.1–2.3 ppm (methyl groups) and δ 6.8–7.1 ppm (aromatic protons). Carbonyl carbons (C=O) resonate at δ 185–190 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C aromatic) confirm the indene-dione core and conjugated system .
  • UV-Vis : A π→π* transition in the benzylidene moiety produces a λₘₐₐₓ at 320–350 nm, useful for tracking conjugation efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to sodium methoxide (e.g., K₂CO₃, piperidine) to reduce side reactions. For example, piperidine in DMF at 100°C may enhance regioselectivity .
  • Solvent-Free Synthesis : Microwave-assisted reactions under solvent-free conditions reduce purification steps and improve yields by 15–20% .
  • Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) for recrystallization to remove unreacted aldehyde and byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions in spectroscopic data between experimental and computational predictions?

  • Methodological Answer :
  • DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., benzylidene group geometry) by growing single crystals via slow evaporation in dichloromethane/hexane .
  • Dynamic NMR : Use variable-temperature NMR to detect hindered rotation in the benzylidene moiety, which may explain split peaks in room-temperature spectra .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS. Key intermediates may include hydroxylated indene derivatives .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. EC₅₀ values >100 mg/L suggest low environmental risk .
  • Soil Sorption Experiments : Measure log Kₒc values using batch equilibrium methods to predict mobility in terrestrial ecosystems .

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